A Technical Guide to the Structural Elucidation of 6-Chloro-N,N-dipropylpyrimidin-4-amine
A Technical Guide to the Structural Elucidation of 6-Chloro-N,N-dipropylpyrimidin-4-amine
This guide provides a comprehensive, in-depth analysis of the methodologies employed in the structural elucidation of 6-Chloro-N,N-dipropylpyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a nuanced, field-tested perspective on the logic and causality that underpin modern analytical chemistry. Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness, ensuring that each step and interpretation is not only scientifically sound but also practically relevant.
Introduction: The Significance of Substituted Pyrimidines
Substituted pyrimidines are a class of heterocyclic compounds of immense interest in medicinal chemistry. They form the core scaffold of numerous biologically active molecules, including antiviral and anticancer agents. The precise substitution pattern on the pyrimidine ring is critical to the molecule's pharmacological activity, making unambiguous structure determination an essential first step in any drug discovery and development pipeline. 6-Chloro-N,N-dipropylpyrimidin-4-amine serves as an exemplary case study for the application of modern spectroscopic techniques to solve complex structural puzzles. The presence of a halogen, an amino group, and alkyl chains presents a rich set of analytical handles for a multi-faceted elucidation strategy.
A Multi-pronged Approach to Structure Verification
The confirmation of a chemical structure is rarely achieved through a single analytical technique. Instead, a confluence of data from various spectroscopic methods provides the necessary orthogonal evidence for an irrefutable assignment. Our investigation into 6-Chloro-N,N-dipropylpyrimidin-4-amine will leverage Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This integrated approach ensures that every aspect of the molecule's connectivity and stereochemistry is thoroughly interrogated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For 6-Chloro-N,N-dipropylpyrimidin-4-amine, a suite of NMR experiments is required to assign all proton and carbon signals and to establish their connectivity.
Proton (¹H) NMR Spectroscopy
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-N,N-dipropylpyrimidin-4-amine in 0.6 mL of deuterated chloroform (CDCl₃).
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Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
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Acquisition Parameters:
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Number of scans: 16
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Relaxation delay: 1.0 s
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Pulse width: 90°
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Acquisition time: 4.0 s
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Spectral width: -2 to 12 ppm
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Interpretation and Causality:
The ¹H NMR spectrum will reveal distinct signals for the aromatic protons on the pyrimidine ring and the aliphatic protons of the two N-propyl groups. The chemical shifts, splitting patterns (multiplicity), and integration values are key to the initial structural hypothesis.
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Aromatic Region: We expect to see two singlets in the aromatic region, corresponding to the protons at the C2 and C5 positions of the pyrimidine ring. Their distinct chemical shifts are influenced by the electronic effects of the chlorine and the N,N-dipropylamino substituents.
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Aliphatic Region: The two propyl groups will give rise to three distinct sets of signals: a triplet for the terminal methyl (CH₃) groups, a sextet for the methylene (CH₂) groups adjacent to the methyls, and a triplet for the methylene (CH₂) groups directly attached to the nitrogen atom. The splitting patterns arise from spin-spin coupling with adjacent protons, as described by the n+1 rule.
Carbon-13 (¹³C) and DEPT NMR Spectroscopy
Experimental Protocol:
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrumentation: Acquire the spectrum on the same 400 MHz (or higher) NMR spectrometer.
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¹³C Acquisition Parameters:
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Number of scans: 1024
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Relaxation delay: 2.0 s
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Pulse program: Proton-decoupled
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Spectral width: 0 to 200 ppm
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DEPT-135 Acquisition:
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Pulse program: DEPT-135
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This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.
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Interpretation and Causality:
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Combined with the Distortionless Enhancement by Polarization Transfer (DEPT) experiment, we can definitively assign each carbon signal.
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Aromatic Carbons: We anticipate four signals in the downfield region, corresponding to the four unique carbons of the pyrimidine ring. The carbons bearing the chlorine and nitrogen substituents (C4 and C6) will have distinct chemical shifts compared to the carbons bearing hydrogen (C2 and C5).
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Aliphatic Carbons: Three signals are expected in the upfield region, corresponding to the three different carbon environments in the propyl chains. The DEPT-135 spectrum will confirm the assignment of the CH₃ (positive), CH₂ (negative), and the other CH₂ (negative) carbons.
2D NMR Spectroscopy: COSY, HSQC, and HMBC
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
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Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling relationships. For 6-Chloro-N,N-dipropylpyrimidin-4-amine, COSY will show correlations between the adjacent methylene groups and the methyl group within the propyl chains.
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Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton-carbon pairs. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
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Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for establishing the overall connectivity of the molecule. For instance, we expect to see correlations from the N-CH₂ protons to the C4 carbon of the pyrimidine ring, confirming the attachment of the dipropylamino group.
Table 1: Expected NMR Data for 6-Chloro-N,N-dipropylpyrimidin-4-amine
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) | DEPT-135 |
| H-2 | ~8.2 | s | 1H | ~158 | CH |
| H-5 | ~6.5 | s | 1H | ~105 | CH |
| N-CH₂ | ~3.5 | t | 4H | ~45 | CH₂ (negative) |
| CH₂ | ~1.7 | sext | 4H | ~22 | CH₂ (negative) |
| CH₃ | ~0.9 | t | 6H | ~11 | CH₃ (positive) |
| C-4 | - | - | - | ~162 | C (quaternary) |
| C-6 | - | - | - | ~160 | C (quaternary) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Diagram 1: NMR Elucidation Workflow
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.
Experimental Protocol:
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
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Acquisition Mode: Positive ion mode is typically used for nitrogen-containing compounds.
Interpretation and Causality:
The mass spectrum will show a molecular ion peak ([M+H]⁺). The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion, with two peaks in an approximate 3:1 ratio separated by two mass units (for ³⁵Cl and ³⁷Cl). High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₀H₁₆ClN₃).
Table 2: Expected Mass Spectrometry Data
| Ion | Calculated m/z (C₁₀H₁₆³⁵ClN₃) | Calculated m/z (C₁₀H₁₆³⁷ClN₃) |
| [M+H]⁺ | 214.1106 | 216.1076 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups.
Experimental Protocol:
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Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition: Scan over the range of 4000 to 400 cm⁻¹.
Interpretation and Causality:
The IR spectrum will show characteristic absorption bands for the different bonds present in the molecule.
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C-H stretching: Aliphatic C-H stretches will appear just below 3000 cm⁻¹.
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C=N and C=C stretching: The pyrimidine ring will exhibit characteristic stretches in the 1600-1400 cm⁻¹ region.
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C-N stretching: The C-N bond of the dipropylamino group will show a stretching vibration in the 1350-1000 cm⁻¹ region.
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C-Cl stretching: A C-Cl stretch is expected in the 800-600 cm⁻¹ region.
Diagram 2: Integrated Spectroscopic Approach
Caption: An integrated approach to structure elucidation.
Conclusion: A Self-Validating System
The structural elucidation of 6-Chloro-N,N-dipropylpyrimidin-4-amine is a testament to the power of a multi-technique, logic-driven analytical approach. Each piece of spectroscopic data serves as a self-validating check on the others. The molecular formula from HRMS is confirmed by the proton and carbon counts from NMR. The functional groups identified by IR are consistent with the chemical environments observed in the NMR spectra. The connectivity established by 2D NMR experiments provides the final, unambiguous proof of the molecular structure. This rigorous, cross-validated methodology ensures the highest level of scientific integrity and provides a solid foundation for any further research or development involving this compound.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
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de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
